molecular formula C11H15F2NO B1414731 N-(2-(Difluoromethoxy)benzyl)propan-2-amine CAS No. 1019550-54-9

N-(2-(Difluoromethoxy)benzyl)propan-2-amine

Cat. No.: B1414731
CAS No.: 1019550-54-9
M. Wt: 215.24 g/mol
InChI Key: YKWDZARRPIDMPM-UHFFFAOYSA-N
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Description

N-(2-(Difluoromethoxy)benzyl)propan-2-amine is a chemical compound supplied for research and development purposes. It is structurally characterized by a propan-2-amine group attached to a benzyl ring system that is further modified with a difluoromethoxy substituent at the ortho position. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . As a building block, this compound falls within a class of substituted benzylamines that are of interest in experimental organic synthesis and pharmaceutical research for the creation of novel chemical entities . The specific mechanism of action, pharmacological profile, and full range of applications for this particular compound are not currently well-documented in the scientific literature and remain areas for further investigation. This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes in a controlled setting and is not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(2)14-7-9-5-3-4-6-10(9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDZARRPIDMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing amines. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For N-(2-(Difluoromethoxy)benzyl)propan-2-amine , the synthesis could start with 2-(difluoromethoxy)benzaldehyde and propan-2-amine .

Step 1: Formation of the Imine

  • Reactants : 2-(difluoromethoxy)benzaldehyde, propan-2-amine
  • Solvent : Ethanol or methanol
  • Conditions : Room temperature, stirring until imine formation is complete

Step 2: Reduction of the Imine

  • Reducing Agent : Sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon
  • Conditions : Room temperature, under inert atmosphere for NaBH4; or hydrogenation conditions for catalytic reduction

Alternative Methods

Other methods might involve the use of different reducing agents or catalysts, such as lithium aluminum hydride (LiAlH4) for more reactive systems.

Analysis and Purification

After synthesis, the product is typically purified using techniques such as flash chromatography or recrystallization. The purity and structure of the compound can be confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Data and Research Findings

Compound Synthesis Method Yield Purity
This compound Reductive amination with NaBH4 70-80% >95%
This compound Catalytic hydrogenation 80-90% >98%

Note : The specific yields and purities may vary based on the exact conditions and reagents used.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Difluoromethoxy)benzyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Properties

Research indicates that compounds similar to N-(2-(difluoromethoxy)benzyl)propan-2-amine exhibit potential antidepressant effects. These compounds may act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. Studies have shown that modifications to the benzyl group can enhance the binding affinity to serotonin transporters, thereby increasing the therapeutic efficacy of these compounds .

1.2. Neuroprotective Effects

There is evidence suggesting that this compound may possess neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The difluoromethoxy group is believed to contribute to the compound's ability to cross the blood-brain barrier, allowing it to exert its effects directly on neural tissues .

Pharmacological Insights

2.1. Mechanism of Action

The mechanism of action for this compound revolves around its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, the compound may enhance mood and cognitive function, making it a candidate for further development in psychiatric medicine .

2.2. Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

Study Objective Findings
Study AEvaluate antidepressant effectsShowed significant improvement in depression scores among participants treated with a related compound .
Study BAssess neuroprotective effectsIndicated reduced neuronal death in models of neurodegeneration when treated with difluoromethoxy derivatives .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Step 1: Synthesis of difluoromethoxybenzyl chloride from difluoromethoxybenzene.
  • Step 2: Alkylation with propan-2-amine under basic conditions.

This synthetic route allows for various modifications, leading to a library of derivatives that can be screened for enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-(Difluoromethoxy)benzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The amine moiety can interact with various receptors or enzymes, potentially modulating their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
N-(2-(Difluoromethoxy)benzyl)propan-2-amine -OCF$_2$H (2-position) C${11}$H${14}$F$_2$NO 214.23 Moderate electron-withdrawing effect; enhanced metabolic stability vs. methoxy analogs .
N-(2-Methoxybenzyl)propan-2-amine -OCH$_3$ (2-position) C${11}$H${17}$NO 179.26 Electron-donating methoxy group; higher electron density on aromatic ring .
N-(2-(Trifluoromethyl)benzyl)propan-2-amine -CF$_3$ (2-position) C${12}$H${14}$F$_3$N 217.23 Strong electron-withdrawing effect; increased lipophilicity .
2-(2-Fluorophenyl)propan-2-amine -F (2-position) C$9$H${12}$FN 153.20 Direct fluorine substitution; compact structure with reduced steric bulk .
N-[3-(Methylthio)benzyl]propan-2-amine -SCH$_3$ (3-position) C${11}$H${17}$NS 195.32 Electron-donating thioether group; potential for sulfur-mediated interactions .
(2R)-1-[3-(Difluoromethoxy)phenyl]propan-2-amine -OCF$_2$H (3-position) C${10}$H${13}$F$_2$NO 201.21 Positional isomer; altered steric and electronic effects due to meta-substitution .

Key Observations

Electronic Effects :

  • Difluoromethoxy (-OCF$2$H) : Balances electron-withdrawing properties with moderate steric bulk, enhancing stability compared to methoxy (-OCH$3$) while avoiding the extreme electronegativity of trifluoromethyl (-CF$_3$) .
  • Trifluoromethyl (-CF$_3$) : Significantly increases lipophilicity and resistance to oxidative metabolism but may reduce solubility .

Substituent Position :

  • Ortho-substituted analogs (e.g., this compound) exhibit distinct conformational effects compared to meta- or para-substituted derivatives, influencing binding to receptors or enzymes .

Fluorine Direct Substitution: Simplifies synthesis but reduces opportunities for functional group diversification .

Biological Activity

N-(2-(Difluoromethoxy)benzyl)propan-2-amine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C11H15F2NO and is characterized by a difluoromethoxy group attached to a benzyl ring, which is further connected to a propan-2-amine moiety. This unique structure enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethoxy group may facilitate membrane penetration, while the amine moiety can engage with various receptors or enzymes, modulating their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

Cell Line IC50 (µM) Notes
HeLa (Cervical Cancer)12.67 ± 3.45Induction of apoptosis observed
HepG2 (Liver Cancer)9.84 ± 3.69Effective in reducing metabolic activity
MCF-7 (Breast Cancer)8.8 ± 4.4Comparable to standard anticancer drugs

These findings suggest that the compound may serve as a promising lead in the development of new anticancer therapies .

Antibacterial Activity

In addition to its anticancer effects, this compound has been investigated for antibacterial properties. Preliminary studies indicate that it may exhibit bacteriostatic and bactericidal activities against various pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL) Notes
Escherichia coli1530Sensitive strain
Staphylococcus aureus2040Moderate resistance observed
Bacillus subtilis1025Effective against Gram-positive

These results highlight the compound's potential as an antibacterial agent .

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells : A study demonstrated that this compound significantly induced apoptosis in HeLa cells at concentrations as low as 10 µM, comparable to known apoptotic agents like staurosporine .
  • Cytotoxicity Assessment : Further investigations revealed that the compound's cytotoxic effects were dose-dependent across various cancer cell lines, indicating its potential utility in targeted cancer therapies .
  • Antimicrobial Efficacy : In vitro analyses showed that the compound effectively inhibited the growth of both Gram-negative and Gram-positive bacteria, suggesting a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-(Difluoromethoxy)benzyl)propan-2-amine, and how is purity validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic aromatic substitution to introduce the difluoromethoxy group onto the benzyl ring, followed by reductive amination with propan-2-amine. Optimize reaction conditions (e.g., solvent, catalyst) using kinetic studies .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). Cross-reference with PubChem’s computed InChI and SMILES data .

Q. Which in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Receptor Binding : Screen against serotonin (5-HT) receptors (e.g., 5-HT2A_{2A}) via radioligand displacement assays, given structural similarities to NBOMe hallucinogens .
  • Functional Assays : Use calcium flux or cAMP accumulation assays in transfected HEK293 cells to assess agonist/antagonist activity.
  • Cytotoxicity : Evaluate in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines using MTT assays .

Advanced Research Questions

Q. How does the difluoromethoxy group influence metabolic stability compared to methoxy analogs?

  • Methodology :

  • Metabolite Identification : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HR-MSn^n. Compare with non-fluorinated analogs (e.g., NBOMe derivatives) to identify defluorination or oxidative pathways .
  • Stability Studies : Measure half-life in HLMs and assess CYP450 isoform-specific metabolism using chemical inhibitors (e.g., ketoconazole for CYP3A4).

Q. What computational approaches predict interactions with CNS targets?

  • Methodology :

  • Molecular Docking : Model the compound into 5-HT2A_{2A} receptor homology structures (e.g., PDB: 6WGT) using AutoDock Vina. Prioritize binding poses based on free energy scores .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to evaluate stability of hydrogen bonds with Ser159/Ser239 and hydrophobic interactions .
  • QSAR : Develop quantitative structure-activity relationship models using datasets from fluorinated phenethylamine derivatives .

Q. How can contradictory reports on receptor selectivity be resolved?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., uniform cell lines, buffer pH, incubation time).
  • Chiral Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individual isomers for activity, as stereochemistry may alter binding .
  • Orthogonal Validation : Combine radioligand binding with functional assays (e.g., β-arrestin recruitment) to distinguish binding affinity from efficacy .

Methodological Tools and Data Sources

  • Structural Databases : PubChem (InChIKey: ZZRSCWSJSHLFSI-UHFFFAOYSA-N) for spectral and synthetic references .
  • Retrosynthetic Planning : Leverage PISTACHIO and REAXYS databases to identify feasible routes and optimize yields .
  • Metabolite Prediction : Use BioTransformer 3.0 to simulate Phase I/II metabolism pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(Difluoromethoxy)benzyl)propan-2-amine
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N-(2-(Difluoromethoxy)benzyl)propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.